molecular formula C11H12N2O3 B11797425 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid

5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid

Cat. No.: B11797425
M. Wt: 220.22 g/mol
InChI Key: LHLJNLLAPRSQBK-UHFFFAOYSA-N
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Description

5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the furan ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with furan-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazole-furan compounds .

Scientific Research Applications

5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole and furan rings can interact with enzymes, receptors, or other proteins, leading to changes in biological activity. These interactions can modulate various biochemical pathways, resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole-furan derivatives, such as:

Uniqueness

What sets 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the pyrazole and furan rings in a single molecule provides a unique scaffold for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-(2-ethyl-5-methylpyrazol-3-yl)furan-2-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-3-13-8(6-7(2)12-13)9-4-5-10(16-9)11(14)15/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

LHLJNLLAPRSQBK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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